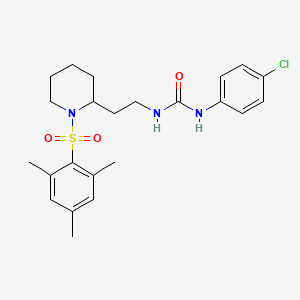
1-(4-Chlorphenyl)-3-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)harnstoff
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-3-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)urea is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a mesitylsulfonyl-substituted piperidine, and a urea moiety
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: Research has explored its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical tool.
Medicine: The compound has shown promise in medicinal chemistry for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: Its unique chemical properties make it suitable for use in industrial applications, such as the development of specialty chemicals and advanced materials.
Vorbereitungsmethoden
The synthesis of 1-(4-Chlorophenyl)-3-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the piperidine intermediate: This involves the reaction of mesitylsulfonyl chloride with piperidine under basic conditions to yield the mesitylsulfonyl-substituted piperidine.
Coupling with the chlorophenyl group: The piperidine intermediate is then reacted with 4-chlorophenyl isocyanate to form the desired urea compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(4-Chlorophenyl)-3-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-3-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)urea involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or ion channels, where the compound can modulate their activity. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 1-(4-Chlorophenyl)-3-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)urea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds may include:
1-(4-Chlorophenyl)-3-(2-(1-(tosyl)piperidin-2-yl)ethyl)urea: This compound has a tosyl group instead of a mesitylsulfonyl group, leading to different reactivity and biological activity.
1-(4-Bromophenyl)-3-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)urea: The substitution of chlorine with bromine can alter the compound’s chemical properties and interactions with biological targets.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30ClN3O3S/c1-16-14-17(2)22(18(3)15-16)31(29,30)27-13-5-4-6-21(27)11-12-25-23(28)26-20-9-7-19(24)8-10-20/h7-10,14-15,21H,4-6,11-13H2,1-3H3,(H2,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXLUVZVXGLZEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)NC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrazine](/img/structure/B2531945.png)

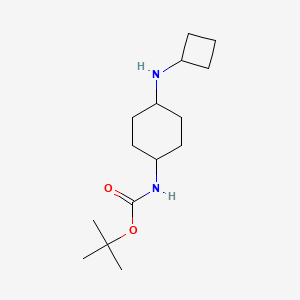
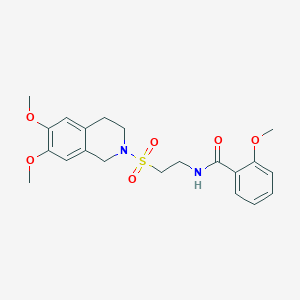
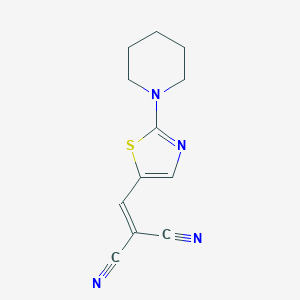
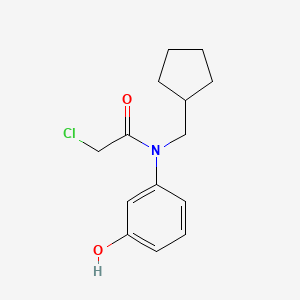
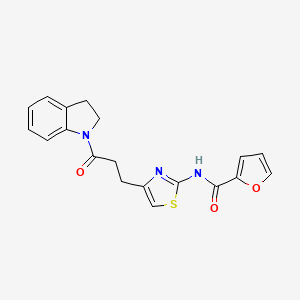
![N-cyclopropyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2531961.png)
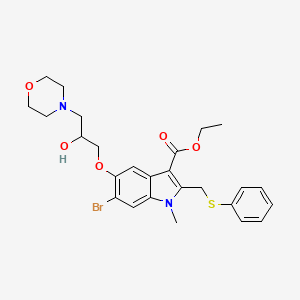
![N-(butan-2-yl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2531963.png)
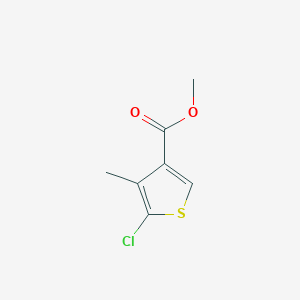
![2-[1-(naphthalene-1-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione](/img/structure/B2531965.png)


